molecular formula C12H17N3O3S B5344752 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-1,3-thiazol-2-ylacetamide

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-1,3-thiazol-2-ylacetamide

Cat. No. B5344752
M. Wt: 283.35 g/mol
InChI Key: DKQRVMHHPNYINR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-1,3-thiazol-2-ylacetamide, commonly known as DATTA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DATTA is a spirocyclic compound that contains both a thiazole and a spirocyclic diamine moiety. This compound has been found to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.

Mechanism of Action

The mechanism of action of DATTA is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. DATTA has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication in bacteria. Additionally, DATTA has been found to inhibit the activity of farnesyltransferase, an enzyme involved in the post-translational modification of proteins.
Biochemical and Physiological Effects:
DATTA has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to cell death. Additionally, DATTA has been found to inhibit the growth of biofilms, which are communities of microorganisms that are highly resistant to antibiotics. DATTA has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

DATTA has several advantages for lab experiments, including its potent antimicrobial and antifungal properties, as well as its anticancer properties. However, DATTA also has some limitations, including its relatively complex synthesis method and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research involving DATTA. One potential direction is the development of new derivatives of DATTA with improved biological activity and reduced toxicity. Additionally, further studies are needed to fully elucidate the mechanism of action of DATTA and to determine its potential applications in the treatment of various diseases. Finally, more research is needed to explore the potential use of DATTA in combination with other drugs for the treatment of various diseases.

Synthesis Methods

DATTA can be synthesized using a multi-step process involving the reaction of various starting materials. The synthesis of DATTA involves the reaction of 2-thiazolylacetic acid with ethylenediamine, followed by the cyclization of the resulting intermediate with paraformaldehyde. The final product is obtained by acetylation of the spirocyclic diamine moiety with acetic anhydride.

Scientific Research Applications

DATTA has been found to exhibit a range of biological activities, making it a promising compound for scientific research. It has been shown to possess potent antimicrobial and antifungal activities against a variety of microorganisms, including bacteria, fungi, and yeasts. Additionally, DATTA has been found to exhibit anticancer properties, making it a potential candidate for cancer therapy.

properties

IUPAC Name

2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c16-10(14-11-13-3-8-19-11)9-15-4-1-12(2-5-15)17-6-7-18-12/h3,8H,1-2,4-7,9H2,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQRVMHHPNYINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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